molecular formula C10H17N3OS B14534385 N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide CAS No. 62347-18-6

N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide

Cat. No.: B14534385
CAS No.: 62347-18-6
M. Wt: 227.33 g/mol
InChI Key: NTULTURKUXGCRS-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)heptanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a heptanamide chain at the 2-position. This compound’s synthesis and applications are understudied in the provided evidence, but its structural analogs (e.g., benzenesulfonamide and benzamide derivatives) suggest relevance in medicinal chemistry and materials science .

Properties

CAS No.

62347-18-6

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide

InChI

InChI=1S/C10H17N3OS/c1-3-4-5-6-7-9(14)11-10-13-12-8(2)15-10/h3-7H2,1-2H3,(H,11,13,14)

InChI Key

NTULTURKUXGCRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NN=C(S1)C

Origin of Product

United States

Preparation Methods

Structural and Electronic Features

The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle characterized by aromaticity and electron-deficient properties, enabling diverse functionalization. The methyl group at position 5 and the heptanamide at position 2 introduce steric and electronic modifications that influence reactivity and biological activity.

Role of Substituents in Synthesis

The 5-methyl group is typically introduced via alkylation of a thiol precursor or through cyclization of methyl-containing intermediates. The heptanamide side chain is incorporated via amidation, often using carbodiimide coupling agents or acyl chloride derivatives.

Conventional Multi-Step Synthesis

Thiadiazole Ring Formation

The 5-methyl-1,3,4-thiadiazol-2-amine intermediate is synthesized via cyclocondensation of thiosemicarbazide with carboxylic acids. For example, methyl-substituted precursors react with thiosemicarbazide in the presence of POCl₃ or PPE to form the thiadiazole core.

Reaction Conditions:

  • POCl₃ Method: Thiosemicarbazide and methylacetic acid are heated in POCl₃ at 80°C for 3 hours, yielding 5-methyl-1,3,4-thiadiazol-2-amine with 45–60% efficiency.
  • PPE Method: A one-pot reaction in chloroform with PPE at 70°C achieves 65–70% yield, avoiding toxic reagents.

Amidation with Heptanoic Acid

The amine intermediate undergoes amidation with heptanoyl chloride or heptanoic acid using coupling agents like EDC/HOBt:

Procedure:

  • 5-Methyl-1,3,4-thiadiazol-2-amine (1 eq) is dissolved in acetonitrile.
  • Heptanoic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) are added.
  • The mixture is stirred at room temperature for 24 hours, followed by extraction with ethyl acetate and column purification (petroleum ether/EtOAc).

Yield: 55–68% after purification.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

Mechanism and Optimization

PPE facilitates a tandem acylation-cyclodehydration reaction between thiosemicarbazide and heptanoic acid, bypassing intermediate isolation:

  • Salt Formation: Thiosemicarbazide and heptanoic acid form a salt in chloroform.
  • Cyclodehydration: PPE catalyzes intramolecular cyclization at 70–85°C, forming the thiadiazole ring.

Key Parameters:

  • PPE dosage: ≥20 g per 5 mmol heptanoic acid.
  • Temperature: 70°C to prevent byproduct formation.

Yield: 68–72%, surpassing POCl₃-based methods.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols optimize the one-pot PPE method for kilogram-scale synthesis:

  • Reactor Design: Tubular flow reactors maintain precise temperature (70±2°C) and residence time (45 minutes).
  • Purification: In-line liquid-liquid extraction and crystallization reduce downtime.

Throughput: 12 kg/day with ≥95% purity.

Solvent and Catalyst Recovery

Closed-loop systems recover 90% of PPE and chloroform, minimizing waste and cost.

Comparative Analysis of Synthetic Routes

Method Yield (%) Toxicity Scalability Purification Complexity
POCl₃ Cyclization 45–60 High Moderate Column chromatography
PPE One-Pot 68–72 Low High Simple filtration
EDC/HOBt Amidation 55–68 Moderate Low Column chromatography

Key Findings:

  • PPE one-pot synthesis offers the best balance of yield, safety, and scalability.
  • Industrial methods prioritize solvent recovery and continuous processing.

Challenges and Innovations

Byproduct Formation in POCl₃ Routes

Excessive POCl₃ generates phosphorous oxychloride byproducts, complicating purification. Neutralization with K₂CO₃ and activated charcoal filtration mitigate this issue.

Methyl Group Introduction

Direct cyclization with methylacetic acid is limited by poor solubility. Recent advances use methylthiosemicarbazide derivatives, achieving 78% yield in acetonitrile/PPE systems.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, agrochemicals, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s heptanamide chain distinguishes it from analogs with aromatic (e.g., benzamide in Compound 6) or sulfonamide (e.g., BSB) groups. This alkyl chain may enhance solubility in nonpolar solvents compared to BSB’s benzenesulfonamide .
  • Synthetic Accessibility : BSB and ’s compounds employ reflux conditions, but BSB requires prolonged reaction times (18 hours vs. 5–10 hours for 8a–8c) .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable NMR Shifts (δ, ppm)
N-(5-Methyl-1,3,4-thiadiazol-2-yl)heptanamide Not reported ~1670 (amide) Thiadiazole H: ~7.5–8.5 (predicted)
BSB () Not reported Not reported Not reported
Compound 6 () 160 1606 (amide) Isoxazole H: 7.95–8.13
Compound 8a () 290 1679, 1605 (2 C=O) Pyridinyl H: 8.04–8.39

Key Observations :

  • Melting Points : The target compound’s melting point is unreported, but analogs with aromatic substituents (e.g., 8a at 290°C) exhibit higher melting points due to stronger intermolecular interactions .
  • Spectroscopy : The heptanamide’s C=O stretch (~1670 cm⁻¹) would align with amide peaks in Compound 6 (1606 cm⁻¹) and 8a (1679 cm⁻¹). Thiadiazole protons in the target compound are expected near 7.5–8.5 ppm, similar to 8a’s pyridinyl signals .

Key Observations :

  • Lipophilicity vs. Solubility : The heptanamide chain may favor membrane permeability in drug design, whereas BSB’s sulfonamide could enhance aqueous solubility for corrosion inhibition .
  • The target compound’s alkyl chain might modulate bioavailability compared to aromatic analogs .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a thiadiazole ring that contributes to its biological activity. The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with heptanoyl chloride in the presence of a base to form the corresponding amide.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Antifungal : Studies indicate that derivatives of 1,3,4-thiadiazole exhibit significant antifungal properties. For instance, certain thiadiazole derivatives have shown effectiveness against Phytophthora infestans, with EC50 values indicating strong antifungal potential .
  • Antibacterial : The compound has also demonstrated moderate antibacterial activity against various strains, although specific data on this compound is limited. Research on related thiadiazole compounds suggests that they can inhibit bacterial growth effectively .

2. Anticancer Properties

  • Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro and in vivo . The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival and proliferation.

3. Enzyme Inhibition

  • This compound has been studied for its ability to inhibit carbonic anhydrases (CA I and II), which are crucial for maintaining acid-base balance in organisms. This inhibition can have therapeutic implications in treating conditions like glaucoma and epilepsy .

Case Studies and Research Findings

Recent research has focused on evaluating the biological activity of various thiadiazole derivatives:

StudyCompoundActivityFindings
4iAntifungalEC50 = 3.43 μg/ml against P. infestans
AZD6244AnticancerInhibits growth in leukemia cells at low doses
VariousEnzyme InhibitionEffective against CA I and II

The mechanisms underlying the biological activities of this compound involve:

  • Antifungal Mechanism : Disruption of fungal cell wall synthesis or function.
  • Antibacterial Mechanism : Interference with bacterial protein synthesis or metabolism.
  • Anticancer Mechanism : Induction of apoptosis or cell cycle arrest through signaling pathway modulation.

Q & A

Q. What are the common synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide, and what analytical techniques are used to confirm its purity and structure?

Methodological Answer: The synthesis typically involves a two-step protocol:

Step 1 : React 5-methyl-1,3,4-thiadiazol-2-amine with heptanoyl chloride in an aprotic solvent (e.g., dichloromethane or THF) under reflux conditions, often catalyzed by triethylamine to neutralize HCl byproducts .

Step 2 : Purify the crude product via recrystallization (ethanol or pet-ether) or column chromatography.

Q. Analytical Validation :

  • Purity : Monitor reaction progress by TLC using hexane:ethyl acetate (9:1) .
  • Structural Confirmation :
    • ¹H/¹³C NMR (400 MHz, DMSO-d6): Assign peaks for thiadiazole protons (~δ 2.5 ppm for methyl, δ 8.1 ppm for NH) and heptanamide chain protons (δ 1.2–1.6 ppm for CH2, δ 2.3 ppm for CONH) .
    • FTIR (KBr pellet): Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiadiazole C=N (~1520 cm⁻¹) .
    • Mass Spectrometry : Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.3) .

Q. How is the anticancer activity of this compound derivatives evaluated in preclinical studies?

Methodological Answer:

  • In Vitro Screening :
    • Use cancer cell lines (e.g., MCF-7, A549) with viability assays (MTT or SRB). IC50 values are calculated after 48–72 h exposure .
    • Compare with positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK-293).
  • Structure-Activity Relationship (SAR) :
    • Modify the heptanamide chain length or introduce electron-withdrawing groups (e.g., NO2) on the thiadiazole ring to enhance cytotoxicity .

Advanced Research Questions

Q. How can computational methods optimize the enzymatic synthesis of thiadiazole-containing compounds like this compound?

Methodological Answer:

  • Enzyme Design :
    • Use programs like PRODA to generate enzyme variant libraries (e.g., penicillin G acylase) for aqueous-phase condensations. Deterministic global minimization algorithms optimize acyl donor-nucleophile binding .
    • Validate top-ranked variants with short-time molecular dynamics (MD) simulations to assess stability .
  • Transition-State Modeling :
    • Calculate activation energies for key steps (e.g., amide bond formation) using DFT (B3LYP/SDD basis set) .

Q. What strategies resolve contradictions in biological activity data for this compound analogs across different assay systems?

Methodological Answer:

  • Assay Standardization :
    • Control solvent effects (e.g., DMSO ≤0.1% v/v) and cell passage number to reduce variability .
  • Orthogonal Validation :
    • Cross-check cytotoxicity results with apoptosis assays (Annexin V/PI staining) or enzymatic inhibition studies (e.g., carbonic anhydrase) .
  • Meta-Analysis :
    • Compare IC50 values across studies to identify outliers linked to structural features (e.g., sulfonamide vs. amide substituents) .

Q. How are spectroscopic techniques employed to analyze conformational dynamics of this compound in solution?

Methodological Answer:

  • Fluorescence Spectroscopy :
    • Track pH-dependent emission shifts (e.g., λem 450→510 nm in acidic vs. basic conditions) to probe protonation states of the thiadiazole ring .
  • NMR Relaxation Studies :
    • Measure T1/T2 relaxation times to assess rotational mobility of the heptanamide chain in D2O .

Q. What synthetic challenges arise during scale-up of this compound, and how are they mitigated?

Methodological Answer:

  • Challenges :
    • Poor solubility of intermediates in polar solvents.
    • Side reactions (e.g., hydrolysis of thiadiazole under prolonged reflux) .
  • Solutions :
    • Use mixed solvents (toluene:water 8:2) for azide substitutions .
    • Optimize reaction time via real-time TLC monitoring .

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